N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Description
N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, commonly known as PPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPO is a small molecule that belongs to the class of oxalamide compounds and has shown promising results in a wide range of studies.
Scientific Research Applications
Chemical Structure and Binding Affinities
N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, due to its complex structure, has been the subject of various studies focusing on its binding affinities and interactions with receptors. For instance, research on similar compounds has highlighted the importance of specific substituents for potent and selective binding to cannabinoid CB1 receptors. Structural requirements for this class of compounds include specific phenyl ring substitutions and a carboxamido group, indicating the molecule's potential interaction with biological targets (Lan et al., 1999).
Molecular Interactions
The molecular interactions of analogues, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with CB1 cannabinoid receptors have been extensively studied, revealing insights into conformations and interactions at the receptor level. These studies contribute to understanding how N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide might interact with similar receptors (Shim et al., 2002).
Applications in Neuroscience
Compounds with similar structures have shown promise as glycine transporter 1 (GlyT1) inhibitors, suggesting potential applications in neuroscience and neuropharmacology. For example, the identification of potent GlyT1 inhibitors has implications for modulating neurotransmitter levels and could inform the development of treatments for neurological disorders (Yamamoto et al., 2016).
Antagonistic Properties and Therapeutic Potential
Research on cannabinoid receptor antagonists, such as the closely related compound AM-251, has revealed anti-obesity effects in preclinical models. These findings underscore the potential therapeutic applications of N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide in managing obesity and related metabolic disorders (Hildebrandt et al., 2003).
Structural and Synthetic Studies
The synthesis and structural analysis of related pyrazole derivatives have facilitated the development of novel cannabinoid analogues. These studies not only contribute to the chemical knowledge base but also pave the way for the synthesis of compounds with improved pharmacological profiles (Pinna et al., 2012).
properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O2/c15-14(16,17)9-21-13(24)12(23)20-7-10-1-5-22(6-2-10)11-8-18-3-4-19-11/h3-4,8,10H,1-2,5-7,9H2,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPBAJNYDAECQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide |
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